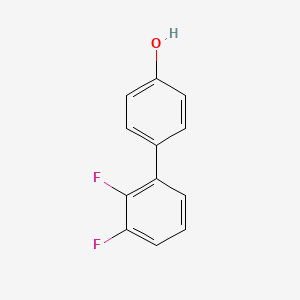

4-(2,3-Difluorophenyl)phenol

Vue d'ensemble

Description

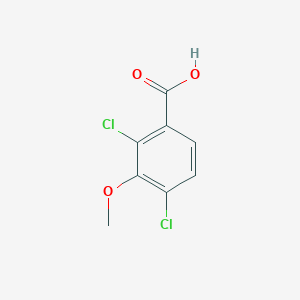

4-(2,3-Difluorophenyl)phenol is a synthetic organic compound with the CAS Number: 202464-01-5 . It has a molecular weight of 206.19 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 4-(2,3-Difluorophenyl)phenol can be achieved from 4-Bromophenol and 2,3-Difluorophenylboronic acid .

Molecular Structure Analysis

The IUPAC name for 4-(2,3-Difluorophenyl)phenol is 2’,3’-difluoro [1,1’-biphenyl]-4-ol . The InChI Code is 1S/C12H8F2O/c13-11-3-1-2-10 (12 (11)14)8-4-6-9 (15)7-5-8/h1-7,15H . The molecule contains a total of 24 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic hydroxyl .

Physical And Chemical Properties Analysis

It is typically stored at temperatures between 2-8°C . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses .

Applications De Recherche Scientifique

Molecular Docking and Quantum Chemical Calculations

Computational studies involving molecular docking and quantum chemical calculations provide insights into the reactivity, binding affinity to biological receptors, and potential applications of phenolic compounds in drug discovery and development. For 4-(2,3-Difluorophenyl)phenol, such analyses could reveal its biochemical interactions and suitability for drug-related research.

For reference, you can find the molecular structure of 4-(2,3-Difluorophenyl)phenol here . Additionally, the synthesis of 4-(2,3-Difluorophenyl)phenol can be achieved from 4-Bromophenol and 2,3-Difluorophenylboronic acid . If you’d like more details on the synthesis, let me know! 🌟

Safety and Hazards

The safety information for 4-(2,3-Difluorophenyl)phenol indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It’s worth noting that phenolic compounds, which include 4-(2,3-difluorophenyl)phenol, are known to interact with a wide range of biological targets . They are active against a variety of microorganisms and have been used as antiseptics and disinfectants .

Mode of Action

For instance, they can act as antioxidants, neutralizing harmful free radicals in the body . They can also chelate metals and affect cell signaling pathways and gene expression .

Biochemical Pathways

These include activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

The bioavailability of phenolic compounds is known to be influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic capacity .

Result of Action

Phenolic compounds are known to have a wide range of effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also modulate cell signaling pathways and gene expression .

Action Environment

The action of 4-(2,3-Difluorophenyl)phenol, like other phenolic compounds, can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the individual’s metabolic capacity . .

Propriétés

IUPAC Name |

4-(2,3-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNQXCRUPFDZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596491 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Difluorophenyl)phenol | |

CAS RN |

202464-01-5 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)

![[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-](/img/structure/B3025362.png)

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)